REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][CH2:11][OH:12])[CH:5]=[CH:6][C:7]=1[Cl:8].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][CH:11]=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C#CCO
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
NaS2O3
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C#CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |